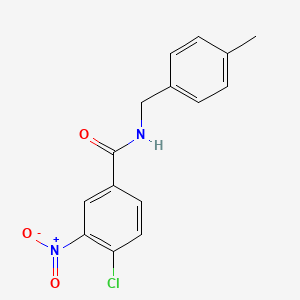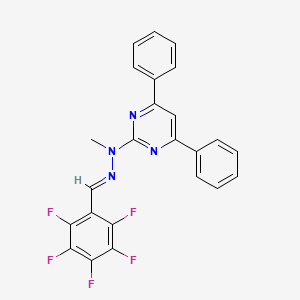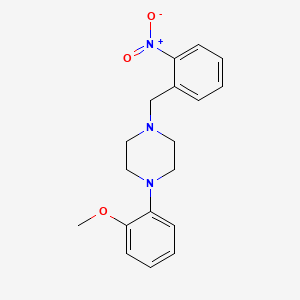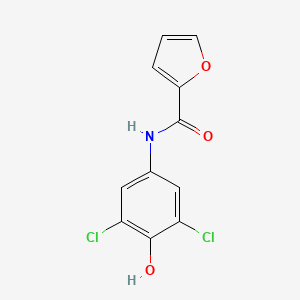
3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide, also known as SB-431542, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the transforming growth factor-beta (TGF-β) type I receptor activity. This molecule has been shown to have a significant impact on a variety of cellular processes, including cell proliferation, differentiation, migration, and apoptosis.
Mécanisme D'action
3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide selectively inhibits the TGF-β type I receptor activity by binding to the ATP-binding pocket of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which ultimately leads to the inhibition of TGF-β signaling. 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has been shown to be highly selective for the TGF-β type I receptor, with little or no effect on other receptor tyrosine kinases.
Biochemical and Physiological Effects:
3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has been shown to have a significant impact on a variety of cellular processes. Inhibition of TGF-β signaling by 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has been shown to reduce cell proliferation, induce apoptosis, and inhibit cell migration and invasion. 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has also been shown to affect extracellular matrix deposition and remodeling, which is important in the context of fibrosis and tissue repair. In addition, 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has been shown to modulate the differentiation of various cell types, including stem cells and immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide in lab experiments is its high selectivity for the TGF-β type I receptor. This allows researchers to specifically target TGF-β signaling without affecting other signaling pathways. 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide is also relatively easy to use, and its effects can be easily measured using a variety of assays. However, one limitation of using 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide is its potential off-target effects, which can complicate the interpretation of results. In addition, 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has a relatively short half-life, which can limit its usefulness in long-term experiments.
Orientations Futures
There are several future directions for the use of 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide in scientific research. One area of interest is the role of TGF-β signaling in cancer metastasis. 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has been shown to inhibit the migration and invasion of cancer cells, and further research is needed to investigate its potential as a therapeutic agent for cancer. Another area of interest is the use of 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide in tissue engineering and regenerative medicine. 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has been shown to modulate stem cell differentiation, and further research is needed to investigate its potential for tissue repair and regeneration. Finally, the development of more potent and selective TGF-β type I receptor inhibitors is an area of ongoing research, which could lead to the development of new therapeutic agents for a variety of diseases.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide involves several steps, including the preparation of 3-chloro-1-benzothiophene-2-carboxylic acid, the conversion of the acid to the corresponding acid chloride, and the reaction of the acid chloride with 4-morpholinylcarbonylthiourea. The final product is obtained through purification and recrystallization. The synthesis of 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has been described in several publications, including a detailed protocol published in the Journal of Medicinal Chemistry.
Applications De Recherche Scientifique
3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has been widely used in scientific research as a tool to investigate the role of TGF-β signaling in various biological processes. This molecule has been shown to inhibit the TGF-β type I receptor activity, which is essential for the activation of downstream signaling pathways. 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has been used to study the role of TGF-β signaling in cancer, fibrosis, and other diseases. It has also been used to investigate the effects of TGF-β signaling on stem cell differentiation and development.
Propriétés
IUPAC Name |
3-chloro-N-(morpholine-4-carbothioyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S2/c15-11-9-3-1-2-4-10(9)21-12(11)13(18)16-14(20)17-5-7-19-8-6-17/h1-4H,5-8H2,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSHLZDMTYNXRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(morpholine-4-carbothioyl)-1-benzothiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-methyl-2-furyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5717605.png)
![methyl [2-chloro-4-(4-morpholinylsulfonyl)phenoxy]acetate](/img/structure/B5717618.png)



![1-ethyl-3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B5717656.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5717660.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5717665.png)



![N'-[1-(1-benzofuran-2-yl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5717707.png)

